molecular formula C10H13ClIN B6243531 2-(3-iodophenyl)pyrrolidine hydrochloride CAS No. 2408971-42-4

2-(3-iodophenyl)pyrrolidine hydrochloride

Cat. No.: B6243531
CAS No.: 2408971-42-4
M. Wt: 309.6
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Description

2-(3-iodophenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-iodophenyl group

Preparation Methods

The synthesis of 2-(3-iodophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-iodoaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl iodide and the pyrrolidine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of specific solvents, temperatures, and catalysts.

Chemical Reactions Analysis

2-(3-iodophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-iodophenyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can participate in halogen bonding, which can enhance binding affinity to certain biological targets. The pyrrolidine ring can also contribute to the overall binding interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

2-(3-iodophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2408971-42-4

Molecular Formula

C10H13ClIN

Molecular Weight

309.6

Purity

95

Origin of Product

United States

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